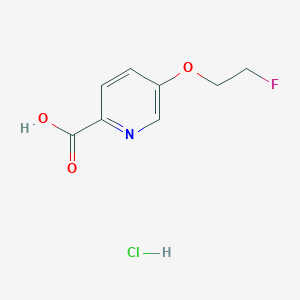

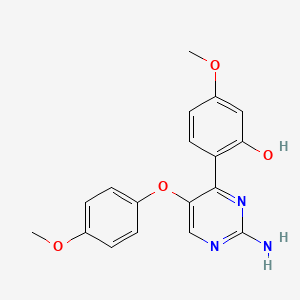

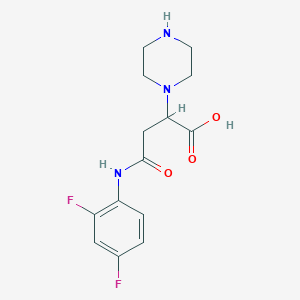

5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated nucleosides and pyrimidine derivatives involves several steps and can yield a variety of products depending on the reaction conditions and starting materials. For instance, the synthesis of 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine followed by treatment with silver acetate in methanol results in 2',3'-O-isopropylideneuridine, which can undergo further transformations to produce isocytidine . Additionally, the bromination of 2',3'-O-isopropylideneuridine with N-bromosuccinimide leads to diastereoisomeric cyclic adducts, which can equilibrate or convert into 5-bromo-2',3'-O-isopropylideneuridine under different conditions .

Molecular Structure Analysis

The molecular structure of brominated nucleosides is characterized by the presence of a bromine atom, which can influence the conformation and reactivity of the molecule. For example, the crystal structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) reveals that the ribofuranose rings assume a C(3')-exo form, similar to thymidine, and the torsion angles around the glycosidic bonds are in the anti range. The 2-bromovinyl moiety is slightly bent, allowing for intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of brominated nucleosides is diverse and can lead to various products. The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for example, can be used to synthesize pentasubstituted pyridines through halogen dance reactions and subsequent trapping with electrophiles . The cyclic adducts formed during the bromination of 2',3'-O-isopropylideneuridine demonstrate the potential for brominated nucleosides to undergo ring closure and open up under different pH conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nucleosides are influenced by their molecular structure and the presence of halogen atoms. The crystal structure analysis provides information on the solid-state conformation and intermolecular interactions, such as hydrogen bonding networks, which can affect the compound's solubility, stability, and reactivity . The equilibrium between diastereoisomeric cyclic adducts and their conversion to other products under varying pH conditions indicates the sensitivity of these compounds to environmental factors .

科学的研究の応用

Synthesis and Characterization

5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine has been utilized in the synthesis of various nucleosides and nucleotides, showcasing its versatility in organic chemistry. For instance, it played a key role in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine (Brown, Burdon, & Slatcher, 1968). Additionally, its bromination led to the formation of diastereoisomeric cyclic adducts, further displaying its reactivity and usefulness in the isolation and characterization of nucleoside derivatives (Hirota, Tomishi, Sako, & Maki, 1988).

Coenzyme Analogs and Phosphorylation Studies

This compound has also been influential in studies related to coenzyme analogs. Specifically, it was involved in the synthesis of various uridine 5'-phosphates, contributing significantly to our understanding of coenzyme structures and functions (Ueda, 1962). Such research is crucial for biochemistry, particularly in the exploration of cellular processes like DNA replication and repair.

Structural Modifications and Antiviral Activity

Another key application lies in its role in the synthesis of nucleoside analogs with potential antiviral properties. For instance, the conversion of 2',3'-O-isopropylideneuridine into various thymine nucleosides was explored for their potential anti-HIV activity, though they did not exhibit significant results in this regard (Warshaw & Watanabe, 1990). Nonetheless, these studies contribute to the broader understanding of how structural modifications in nucleosides can impact their biological activities.

作用機序

Target of Action

5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine, also known as 1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a synthetic nucleoside analogue . Its primary target is DNA , specifically during the S phase of the cell cycle .

Mode of Action

This compound acts as a thymidine analogue and is incorporated into DNA during the S phase of the cell cycle . It competes with thymidine for incorporation into DNA . Once incorporated, it can be detected with an anti-BrdU antibody .

Biochemical Pathways

The compound is involved in the DNA synthesis pathway . It is used to study cell signaling and other processes that induce cell proliferation . It is commonly used to measure DNA synthesis and to label dividing cells .

Pharmacokinetics

It is known that the compound can be incorporated into dna during the s phase of the cell cycle , suggesting that it is able to penetrate the cell membrane and reach the cell nucleus.

Result of Action

The incorporation of this compound into DNA allows for the detection and study of cell proliferation . It can stimulate cellular differentiation and maturation in leukemia cell lines, while it inhibits differentiation of friend erythroleukemia cells .

特性

IUPAC Name |

1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUBUBFFUODMSG-PEBGCTIMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)

![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)

![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)